An In-depth Technical Guide to Ethyl 6-bromo-5-fluoropicolinate: Properties, Synthesis, and Applications in Modern Chemistry
An In-depth Technical Guide to Ethyl 6-bromo-5-fluoropicolinate: Properties, Synthesis, and Applications in Modern Chemistry
Introduction
Ethyl 6-bromo-5-fluoropicolinate is a halogenated pyridine derivative that has emerged as a valuable and versatile building block in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique structural features—a pyridine core substituted with a bromine atom, a fluorine atom, and an ethyl ester—provide multiple reaction sites for diversification and the introduction of molecular complexity. The presence of the fluorine atom is particularly noteworthy, as the incorporation of fluorine into organic molecules can significantly enhance their metabolic stability, membrane permeability, and binding affinity to biological targets.[1] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of ethyl 6-bromo-5-fluoropicolinate, with a focus on its practical applications for researchers and professionals in drug development.
Chemical Structure and Properties
The structure of Ethyl 6-bromo-5-fluoropicolinate, identified by the CAS number 1214363-55-9 , is characterized by a pyridine ring substituted at the 2-position with an ethyl carboxylate group, at the 5-position with a fluorine atom, and at the 6-position with a bromine atom.
Caption: 2D Structure of Ethyl 6-bromo-5-fluoropicolinate.
The physicochemical properties of this compound are crucial for its handling, reactivity, and application. While experimentally determined data for this specific molecule is not widely published, we can estimate its properties based on closely related analogs such as 6-bromo-5-fluoropicolinic acid and its corresponding methyl ester.[2][3]
| Property | Value (Estimated) | Source |
| CAS Number | 1214363-55-9 | - |
| Molecular Formula | C₈H₇BrFNO₂ | - |
| Molecular Weight | 248.05 g/mol | - |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Inferred |
| LogP | ~2.5 | Estimated based on analogs |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
Spectroscopic Analysis
The structural elucidation of Ethyl 6-bromo-5-fluoropicolinate relies on standard spectroscopic techniques. Below are the predicted characteristic signals based on the analysis of structurally similar compounds and fundamental principles of spectroscopy.[5][6][7]
| Technique | Predicted Characteristic Signals |
| ¹H NMR | δ (ppm): 8.1-8.3 (d, 1H, Ar-H), 7.8-8.0 (t, 1H, Ar-H), 4.3-4.5 (q, 2H, -OCH₂CH₃), 1.3-1.5 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR | δ (ppm): ~164 (C=O), ~158 (C-F, d, ¹JCF ≈ 240-260 Hz), ~148 (C-Br), ~140 (Ar-CH), ~125 (Ar-CH), ~115 (C-COOEt), 62-63 (-OCH₂CH₃), 14-15 (-OCH₂CH₃) |
| IR (Infrared) | ν (cm⁻¹): ~3100-3000 (Ar C-H stretch), ~2980 (Aliphatic C-H stretch), ~1730 (C=O ester stretch), ~1600, 1450 (Ar C=C stretch), ~1250 (C-O stretch), ~1050 (C-F stretch) |
| MS (Mass Spec) | m/z: 247/249 [M⁺] (characteristic isotopic pattern for Br), fragments corresponding to loss of -OCH₂CH₃, -COOEt |
Synthesis of Ethyl 6-bromo-5-fluoropicolinate
The most direct and common method for the synthesis of Ethyl 6-bromo-5-fluoropicolinate is the esterification of its corresponding carboxylic acid, 6-bromo-5-fluoropicolinic acid. This reaction is typically carried out under acidic conditions in the presence of excess ethanol.
Caption: Synthetic workflow for Ethyl 6-bromo-5-fluoropicolinate.
Experimental Protocol: Fischer Esterification
This protocol is adapted from standard esterification procedures for aromatic carboxylic acids.[8]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-bromo-5-fluoropicolinic acid (1.0 eq).
-
Addition of Reagents: Add an excess of absolute ethanol (10-20 eq) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.
-
Reaction: Heat the mixture to reflux and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure Ethyl 6-bromo-5-fluoropicolinate.
Chemical Reactivity and Applications in Drug Discovery
The chemical reactivity of Ethyl 6-bromo-5-fluoropicolinate is dominated by the presence of the C-Br bond, which is highly susceptible to palladium-catalyzed cross-coupling reactions. This makes it an ideal substrate for the Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for the formation of C-C bonds.[2][9]
Caption: Suzuki-Miyaura cross-coupling of Ethyl 6-bromo-5-fluoropicolinate.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a generalized protocol for the Suzuki-Miyaura coupling of aryl bromides, which can be optimized for specific substrates.[4][10]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine Ethyl 6-bromo-5-fluoropicolinate (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.
The ability to introduce a wide variety of aryl and alkyl groups at the 6-position makes Ethyl 6-bromo-5-fluoropicolinate a highly valuable precursor for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.[11][12]
Safety and Handling
-
Hazards: Likely to cause skin and eye irritation. May be harmful if swallowed or inhaled.
-
Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
References
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